molecular formula C18H21N3O2S B11275261 1-Isobutylsulfanyl-8,8-dimethyl-8,9-dihydro-6H-7,11-dioxa-2,4,10-triaza-benzo[b]fluorene

1-Isobutylsulfanyl-8,8-dimethyl-8,9-dihydro-6H-7,11-dioxa-2,4,10-triaza-benzo[b]fluorene

Cat. No.: B11275261
M. Wt: 343.4 g/mol
InChI Key: XESXJIKWXUOSEL-UHFFFAOYSA-N
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Description

1-Isobutylsulfanyl-8,8-dimethyl-8,9-dihydro-6H-7,11-dioxa-2,4,10-triaza-benzo[b]fluorene is a complex heterocyclic compound that has garnered interest due to its unique structural properties and potential applications in various scientific fields. This compound features a fused ring system with multiple heteroatoms, making it a subject of study for its chemical reactivity and potential biological activities.

Preparation Methods

The synthesis of 1-Isobutylsulfanyl-8,8-dimethyl-8,9-dihydro-6H-7,11-dioxa-2,4,10-triaza-benzo[b]fluorene typically involves multi-step organic reactions. One common synthetic route includes the reaction of 2-substituted 7,7-dimethyl-5-oxo-5,6,7,8-tetrahydroquinoline-4-carboxylic acids with hydroxylamine, leading to the formation of intermediate compounds that are further cyclized to yield the desired product . Industrial production methods may involve optimizing these reaction conditions to achieve higher yields and purity, often utilizing advanced techniques such as continuous flow reactors and automated synthesis systems.

Chemical Reactions Analysis

1-Isobutylsulfanyl-8,8-dimethyl-8,9-dihydro-6H-7,11-dioxa-2,4,10-triaza-benzo[b]fluorene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the sulfur atom, where reagents like alkyl halides can introduce new substituents.

    Cyclization: The compound can undergo intramolecular cyclization reactions to form additional ring structures, often facilitated by acidic or basic conditions.

Common reagents and conditions used in these reactions include organic solvents like dimethylformamide (DMF) and dimethyl sulfoxide (DMSO), as well as catalysts such as palladium or copper complexes. Major products formed from these reactions depend on the specific conditions and reagents used, but can include a variety of functionalized derivatives.

Scientific Research Applications

1-Isobutylsulfanyl-8,8-dimethyl-8,9-dihydro-6H-7,11-dioxa-2,4,10-triaza-benzo[b]fluorene has several scientific research applications:

    Chemistry: The compound is studied for its unique reactivity and potential as a building block for more complex molecules.

    Biology: Researchers investigate its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: The compound is explored for its potential therapeutic applications, particularly in drug design and development.

    Industry: It may be used in the synthesis of advanced materials, such as polymers and nanomaterials, due to its structural properties.

Mechanism of Action

The mechanism by which 1-Isobutylsulfanyl-8,8-dimethyl-8,9-dihydro-6H-7,11-dioxa-2,4,10-triaza-benzo[b]fluorene exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound’s heterocyclic structure allows it to bind to specific sites on these targets, potentially inhibiting or modulating their activity. Pathways involved in its mechanism of action may include signal transduction pathways, metabolic pathways, and gene expression regulation.

Comparison with Similar Compounds

Similar compounds to 1-Isobutylsulfanyl-8,8-dimethyl-8,9-dihydro-6H-7,11-dioxa-2,4,10-triaza-benzo[b]fluorene include other heterocyclic compounds with fused ring systems and multiple heteroatoms, such as:

These compounds share structural similarities but differ in their specific functional groups and reactivity. The uniqueness of this compound lies in its specific arrangement of sulfur and oxygen atoms within the fused ring system, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C18H21N3O2S

Molecular Weight

343.4 g/mol

IUPAC Name

5,5-dimethyl-15-(2-methylpropylsulfanyl)-6,17-dioxa-2,12,14-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),2,8,11(16),12,14-hexaene

InChI

InChI=1S/C18H21N3O2S/c1-10(2)8-24-17-15-14(19-9-20-17)12-5-11-7-22-18(3,4)6-13(11)21-16(12)23-15/h5,9-10H,6-8H2,1-4H3

InChI Key

XESXJIKWXUOSEL-UHFFFAOYSA-N

Canonical SMILES

CC(C)CSC1=NC=NC2=C1OC3=C2C=C4COC(CC4=N3)(C)C

Origin of Product

United States

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